

# Application Notes and Protocols for the Synthesis of Allylcyclohexylamine from Cyclohexylamine

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## Compound of Interest

Compound Name: **Allylcyclohexylamine**

Cat. No.: **B145648**

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## Abstract

These application notes provide a detailed protocol for the synthesis of N-**allylcyclohexylamine**, a valuable secondary amine intermediate in organic synthesis and drug discovery. The primary method described is the direct N-alkylation of cyclohexylamine with an allyl halide. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the workflow and reaction pathway to ensure clarity and reproducibility.

## Introduction

**N-allylcyclohexylamine** is an organic compound featuring both an allyl and a cyclohexyl functional group.<sup>[1]</sup> It serves as a versatile intermediate in the synthesis of more complex molecules, finding applications as a catalyst and as a precursor for rubber and plastic chemicals.<sup>[1]</sup> The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between cyclohexylamine and an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.<sup>[1]</sup> This direct N-alkylation is an effective and straightforward method for the preparation of this secondary amine.

## Data Presentation

The following tables summarize the key physicochemical properties and expected reaction parameters for the synthesis of **N-allylcyclohexylamine**.

Table 1: Physicochemical Properties of N-**Allylcyclohexylamine**\*

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>17</sub> N
Molecular Weight	139.24 g/mol [2]
Appearance	Colorless to light yellow liquid[1]
Boiling Point	65-66 °C at 12 mmHg[1]
Density	0.962 g/mL at 25 °C[1]
Refractive Index (n <sub>20</sub> /D)	1.4664[1]

Note: The data presented is based on literature values.

Table 2: Summary of a Representative Experimental Protocol

Parameter	Value/Conditions
Reactants	
Cyclohexylamine	1.0 equivalent
Allyl Bromide	1.1 equivalents
Base (Anhydrous K <sub>2</sub> CO <sub>3</sub> )	1.5 equivalents
Solvent	Anhydrous Acetone
Reaction Conditions	
Temperature	Reflux (approx. 56 °C)
Reaction Time	8-12 hours
Work-up & Purification	
Filtration	To remove inorganic salts
Solvent Removal	Rotary Evaporation
Extraction	Diethyl ether and water
Drying	Anhydrous Sodium Sulfate
Purification	Vacuum Distillation
Expected Outcome	
Yield	75-85% (Estimated based on similar reactions)
Purity	>98% (Post-distillation)

## Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of N-allylcyclohexylamine via direct N-alkylation.

### Protocol 1: Synthesis of N-Allylcyclohexylamine using Allyl Bromide and Potassium Carbonate

**Materials:**

- Cyclohexylamine
- Allyl Bromide
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Acetone
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Vacuum distillation apparatus

**Procedure:**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
- Addition of Reactants: To the flask, add anhydrous acetone followed by cyclohexylamine (1.0 equivalent). Stir the suspension at room temperature for 15 minutes.
- Allylation: Add allyl bromide (1.1 equivalents) dropwise to the stirring suspension over 30 minutes.
- Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up:

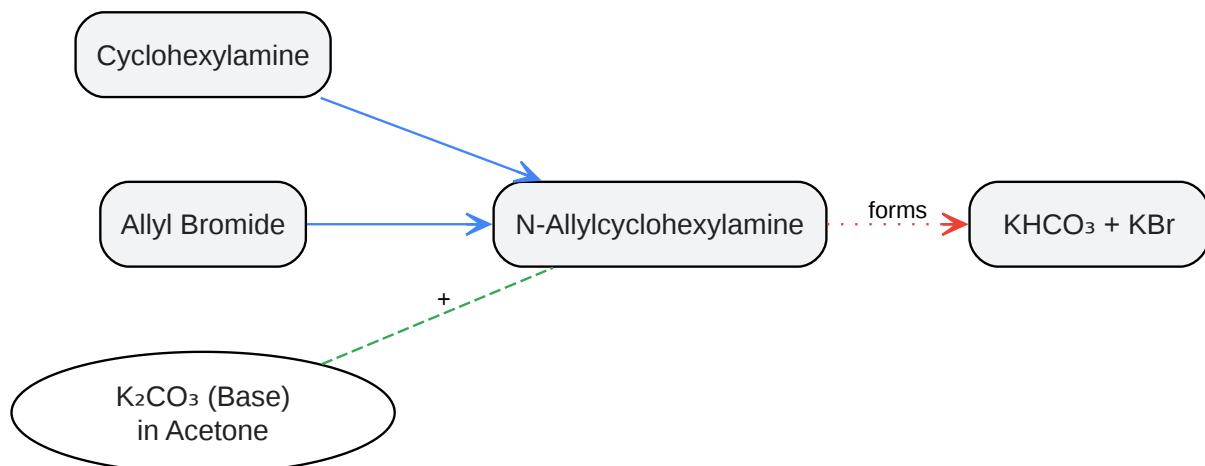
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- To the residue, add 100 mL of diethyl ether and 100 mL of water. Transfer to a separatory funnel and shake.
- Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.

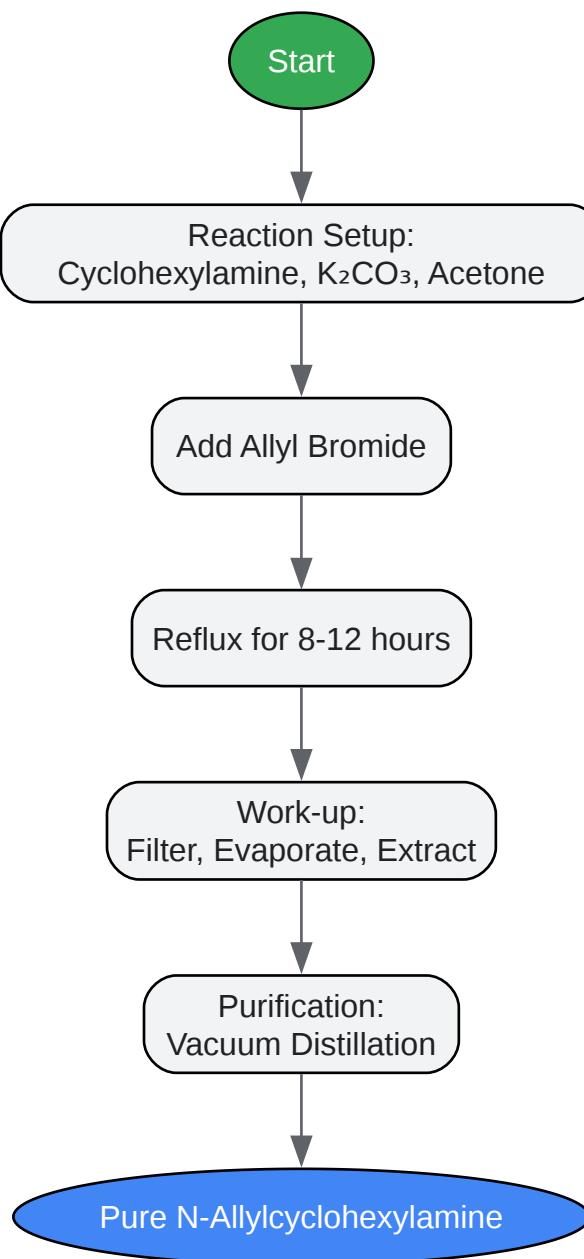
- Purification:

- Filter off the drying agent.
- Remove the diethyl ether by rotary evaporation.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at 65-66 °C at 12 mmHg to obtain pure N-allylcyclohexylamine.[\[1\]](#)

## Visualizations

### Reaction Pathway





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## References

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